molecular formula C50H46Cl2N4O10 B613260 5(6)-Carboxytetramethylrhodamine CAS No. 98181-63-6

5(6)-Carboxytetramethylrhodamine

Cat. No.: B613260
CAS No.: 98181-63-6
M. Wt: 933.8 g/mol
InChI Key: HMIPWWWHTRTUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5(6)-Carboxytetramethylrhodamine is a fluorescent dye commonly used in various scientific fields. It is known for its bright fluorescence and stability, making it a valuable tool in biological and chemical research. The compound is part of the rhodamine family, which is characterized by its xanthene core structure.

Scientific Research Applications

5(6)-Carboxytetramethylrhodamine is widely used in scientific research due to its excellent fluorescence properties. Some of its applications include:

    Chemistry: Used as a fluorescent marker in various chemical assays and reactions.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and track biological molecules and cells.

    Medicine: Utilized in diagnostic imaging and as a tracer in drug delivery studies.

    Industry: Applied in the development of fluorescent sensors and probes for environmental monitoring and quality control.

Mechanism of Action

Target of Action

5(6)-Carboxytetramethylrhodamine, also known as 5(6)-TAMRA, is primarily used as a fluorescent dye in biological and biochemical research. It is often conjugated to proteins, nucleic acids, and other biomolecules, allowing these targets to be visualized and tracked within cells and organisms .

Mode of Action

5(6)-TAMRA works by absorbing light at a specific wavelength and then re-emitting it at a longer wavelength. This property is due to its chemical structure, which includes a rhodamine core that can undergo a process called fluorescence. When conjugated to a target molecule, the fluorescence of 5(6)-TAMRA allows for the detection and tracking of the target within a biological system .

Biochemical Pathways

As a fluorescent dye, 5(6)-TAMRA does not directly participate in or affect biochemical pathways. Instead, it is used as a tool to study these pathways. By attaching to molecules involved in a pathway, 5(6)-TAMRA can help researchers visualize where these molecules go within a cell and how they interact with other components of the pathway .

Pharmacokinetics

The pharmacokinetics of 5(6)-TAMRA will largely depend on the molecule it is conjugated to. As a small molecule dye, 5(6)-TAMRA itself is likely to diffuse freely in aqueous environments and may be rapidly excreted or metabolized in vivo. When attached to larger molecules like proteins or nucleic acids, its absorption, distribution, metabolism, and excretion (adme) properties will be more influenced by the properties of the conjugated molecule .

Result of Action

The primary result of 5(6)-TAMRA’s action is the production of fluorescence, which can be detected using specialized equipment. This allows researchers to track the location and movement of the TAMRA-conjugated molecule within a biological system. The specific outcomes of this will depend on the nature of the research being conducted .

Action Environment

The action of 5(6)-TAMRA can be influenced by various environmental factors. For example, the intensity of its fluorescence can be affected by the pH and temperature of its environment. Additionally, certain chemicals and ions can quench the fluorescence of 5(6)-TAMRA, reducing its effectiveness. Therefore, the conditions under which 5(6)-TAMRA is used must be carefully controlled to ensure reliable results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxytetramethylrhodamine typically involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions, usually with hydrochloric acid, to facilitate the formation of the xanthene ring structure. The product is then purified through recrystallization or chromatography to obtain the pure dye.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet the standards required for scientific research applications.

Chemical Reactions Analysis

Types of Reactions

5(6)-Carboxytetramethylrhodamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may alter its fluorescence properties.

    Reduction: Reduction reactions can also modify the dye, potentially affecting its stability and fluorescence.

    Substitution: The carboxyl group in this compound can participate in substitution reactions, allowing for the attachment of different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride and carbodiimides are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different rhodamine derivatives, while substitution reactions can produce a variety of functionalized dyes.

Comparison with Similar Compounds

5(6)-Carboxytetramethylrhodamine is unique among rhodamine dyes due to its carboxyl group, which provides additional functionality and solubility. Similar compounds include:

    Rhodamine B: Lacks the carboxyl group, making it less soluble in aqueous solutions.

    Tetramethylrhodamine: Similar structure but without the carboxyl group, affecting its solubility and reactivity.

    Rhodamine 6G: Another rhodamine dye with different substituents, leading to variations in fluorescence properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 5(6)-Carboxytetramethylrhodamine involves the conversion of tetramethylrhodamine to 5(6)-Carboxytetramethylrhodamine through carboxylation.", "Starting Materials": [ "Tetramethylrhodamine", "Carbon dioxide", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Tetramethylrhodamine is dissolved in ethanol to form a solution.", "Sodium hydroxide is added to the solution to increase the pH.", "Carbon dioxide is bubbled through the solution to form carboxylic acid groups on the tetramethylrhodamine molecule.", "The solution is acidified with hydrochloric acid to neutralize the excess sodium hydroxide.", "The resulting solid is filtered and washed with water to obtain 5(6)-Carboxytetramethylrhodamine." ] }

CAS No.

98181-63-6

Molecular Formula

C50H46Cl2N4O10

Molecular Weight

933.8 g/mol

IUPAC Name

[9-(2,5-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;[9-(2,6-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;dichloride

InChI

InChI=1S/2C25H22N2O5.2ClH/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)14-8-10-16-20(12-14)32-21-13-15(27(3)4)9-11-17(21)22(16)23-18(24(28)29)6-5-7-19(23)25(30)31;;/h2*5-13H,1-4H3,(H-,28,29,30,31);2*1H

InChI Key

HMIPWWWHTRTUAD-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)O)C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC=C4C(=O)O)C(=O)O.[Cl-].[Cl-]

Synonyms

5(6)-TAMRA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.